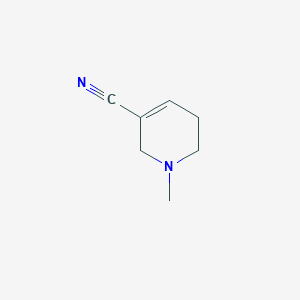
3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine
Cat. No. B8732079
M. Wt: 122.17 g/mol
InChI Key: VVYCNKGYADUXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE036374
Procedure details


To a solution of 2 (133 g, 0.54 mol) in methanol (1000 ml) and water (200 ml) was added sodium borohydride (41 g, 1.08 mol) in portions at temperatures below 28° C. After the addition the mixture was stirred for 1 hour at room temperature. Most of the methanol was distilled off. To the residue was added saturated ammonium chloride solution (200 ml), and the mixture was extracted three times with ether (300 ml). The combined organ phases wee washed once with water and were then extracted three times with 4M hydrochloric and (300 ml). The colored aqueous phases were kept for 1 hour at room temperature, and pH was then adjusted to 14. The mixture was extracted three times with ether (250 ml), and the combined organic phases were separated from the solid byproducts. The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml), dried over magnesium sulphate and evaporated. This yielded 17.4 g (0.143 mol, 26%) of crude oily title compound, which was sufficiently pure according to the 1H NMR spectrum.




Identifiers


|
REACTION_CXSMILES
|
[I-].[C:2]([C:4]1[CH:5]=[N+:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)#[N:3].[BH4-].[Na+]>CO.O>[C:2]([C:4]1[CH2:5][N:6]([CH3:10])[CH2:7][CH2:8][CH:9]=1)#[N:3] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
133 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C(#N)C=1C=[N+](C=CC1)C
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition the mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Most of the methanol was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added saturated ammonium chloride solution (200 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted three times with ether (300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organ phases wee washed once with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
were then extracted three times with 4M hydrochloric
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The colored aqueous phases were kept for 1 hour at room temperature
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with ether (250 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined organic phases were separated from the solid byproducts
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1CN(CCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
